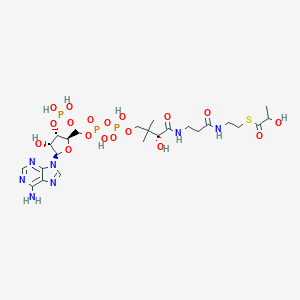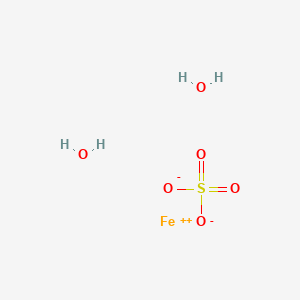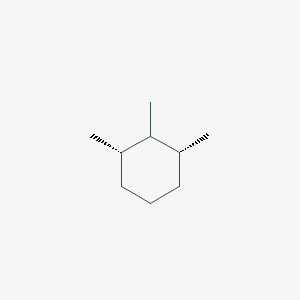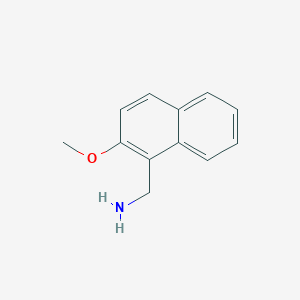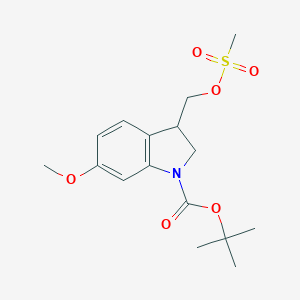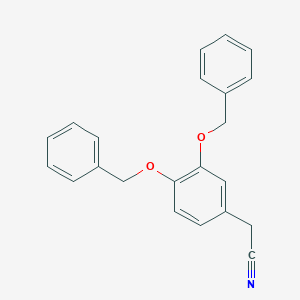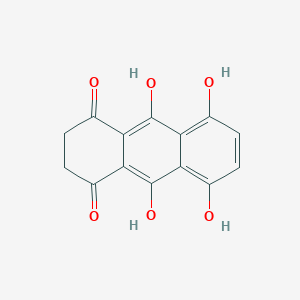
9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-
Descripción general
Descripción
The compound "9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-" is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is a subject of interest due to its potential applications in various fields, including organic opto-electronic materials and pharmaceuticals .
Synthesis Analysis
Several papers discuss the synthesis of related anthracene derivatives. For instance, substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones were synthesized and evaluated for their anticancer and antimalarial activities, indicating the potential for pharmaceutical applications . Another study synthesized 2,6,9,10-tetrakis(phenylethynyl)anthracene derivatives to study their electronic and photophysical properties, which are relevant for semiconducting materials . Additionally, 1,8-Dihydroxy-9,10-dihydroanthracene was synthesized from 1,8-dihydroxy-9,10-anthraquinone, showing its potential as an intermediate in the synthesis of organic opto-electronic materials .
Molecular Structure Analysis
The molecular structure of anthracene derivatives has been extensively studied. X-ray crystallographic analysis revealed that the central tricyclic framework of certain derivatives can have different conformations, such as a butterfly conformation or a planar structure, which can influence their properties . The crystal structure of a novel anthrone dimer was determined, showing a less overlapped transoid conformation . These structural analyses are crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
The reactivity of anthracene derivatives with other chemicals has been explored in several studies. For example, unusual reactivities with amines were observed in substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones, leading to different products depending on the basicity and steric effects of the amines . This highlights the complex chemistry of anthracene derivatives and their potential for creating diverse compounds with various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracene derivatives are influenced by their molecular structure. For instance, the substitution positions on the anthracene ring can affect the electronic and photophysical properties, as well as the hole mobility in thin-film transistor devices . The crystal structure and hydrogen bonding of certain derivatives can also influence their packing modes and interactions . These properties are essential for the development of materials with specific characteristics for electronic devices.
Aplicaciones Científicas De Investigación
Antitumor Activity
9,10-Anthracenedione derivatives have shown promising antitumor activities. For instance, compounds synthesized from the condensation of alkylenediamines with 9,10-Anthracenedione derivatives displayed significant activity against leukemias and solid tumors in mice. This indicates the potential of these compounds as antineoplastic agents (Murdock et al., 1979).
Photodegradation and Biodegradation
The photodegradation products of polycyclic aromatic hydrocarbons like anthracene in water have been studied, revealing compounds like 9,10-anthracenedione. These photoproducts have demonstrated different biodegradability properties, highlighting their potential environmental impact (Lehto et al., 2003).
Chemical Synthesis and Characterization
The synthesis of various 9,10-Anthracenedione derivatives has been explored, with a focus on their potential as anticancer agents. This includes research on the synthesis and characterization of N,N′-(2,2′-(5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl) bis(azanediyl)bis(ethane-2,1-diyl))diisonicotinamide, a possible intermediate in cancer drug development (Bao Xiu-rong, 2009).
Application in Electrochemical Detection
Electrochemical detection methods have been applied to quantify 9,10-Anthracenedione derivatives following liquid chromatography. This approach is significant in determining concentrations of such compounds in physiological samples (Houpt & Baldwin, 1983).
Propiedades
IUPAC Name |
5,8,9,10-tetrahydroxy-2,3-dihydroanthracene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-2,15-16,19-20H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQPINQAQJTYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C3=C(C=CC(=C3C(=C2C1=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058851 | |
| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy- | |
CAS RN |
81-59-4 | |
| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 81-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


